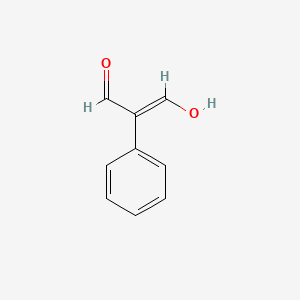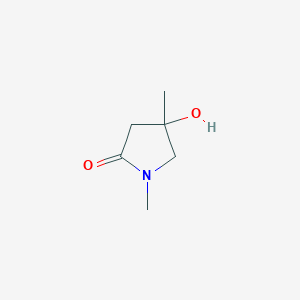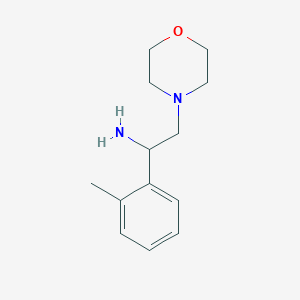
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-1-(o-tolyl)ethan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is characterized by the presence of a morpholine ring and an o-tolyl group attached to an ethanamine backbone. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-1-(o-tolyl)ethan-1-amine typically involves the reaction of morpholine with o-tolyl ethanamine under controlled conditions. One common method involves the use of hydrazone directing groups for C-H functionalization, which allows for the selective formation of the desired product . The reaction conditions often include the use of catalysts such as Rh(III) and specific reagents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for 2-Morpholino-1-(o-tolyl)ethan-1-amine .
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-1-(o-tolyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Morpholino-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and o-tolyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: An organic compound with the chemical formula O(C₂H₄)₂NH, featuring both amine and ether functional groups.
o-Toluidine: An aromatic amine with the chemical formula C₇H₉N, used in the synthesis of dyes and other chemicals.
Uniqueness
2-Morpholino-1-(o-tolyl)ethan-1-amine is unique due to the combination of the morpholine ring and o-tolyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |
InChI-Schlüssel |
RPJPQRYASAVQHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


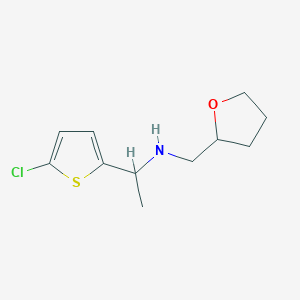
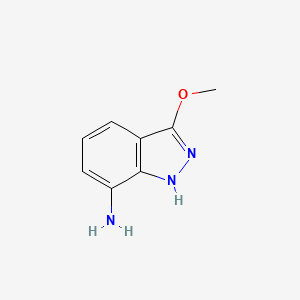
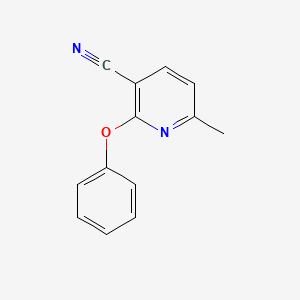
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
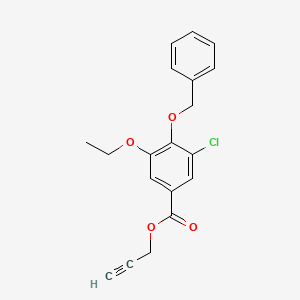

![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
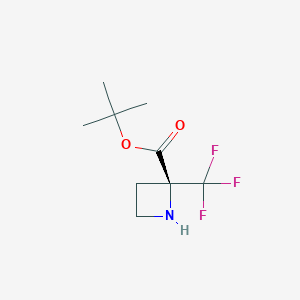
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
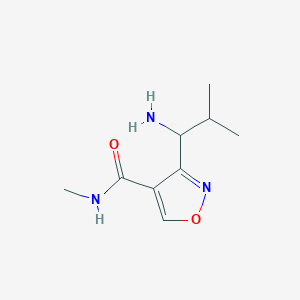
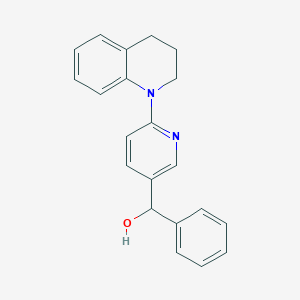
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
